molecular formula C19H27FN2O B2717156 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide CAS No. 954020-20-3

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2717156
CAS No.: 954020-20-3
M. Wt: 318.436
InChI Key: SGCQBCZWURSKIN-UHFFFAOYSA-N
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Description

“N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for treating various conditions.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide” typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic substitution reactions.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Mechanism of Action

The mechanism of action of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide” would involve its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-cyclohexylpiperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide
  • N-((1-cyclopropylpiperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide” lies in its specific structural features, such as the cyclopentyl group, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O/c20-17-7-5-15(6-8-17)13-19(23)21-14-16-9-11-22(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCQBCZWURSKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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